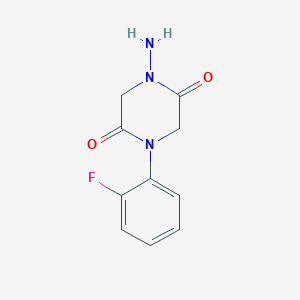![molecular formula C20H22N4OS B292015 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B292015.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as sulfur, nitrogen, or oxygen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide typically involves multiple steps:
Formation of the cyclopenta[b]thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the cyano group: This step may involve the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.
Attachment of the phenylpiperazine moiety: This step involves the reaction of the intermediate compound with phenylpiperazine, often in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst in organic reactions.
Materials Science:
Biology
Biological Probes: The compound could be used as a probe to study biological processes, particularly those involving sulfur-containing compounds.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry
Polymer Science:
Mecanismo De Acción
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The compound’s structure suggests potential interactions with G-protein coupled receptors (GPCRs) or ion channels.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide
Uniqueness
The presence of the phenyl group in N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide may confer unique properties, such as enhanced binding affinity to certain biological targets or improved solubility in organic solvents.
Propiedades
Fórmula molecular |
C20H22N4OS |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C20H22N4OS/c21-13-17-16-7-4-8-18(16)26-20(17)22-19(25)14-23-9-11-24(12-10-23)15-5-2-1-3-6-15/h1-3,5-6H,4,7-12,14H2,(H,22,25) |
Clave InChI |
WVGRTYCCARDHGG-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3CCN(CC3)C4=CC=CC=C4 |
SMILES canónico |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B291939.png)
![1-(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)ethanone](/img/structure/B291941.png)
![{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B291943.png)
![{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone](/img/structure/B291945.png)
![1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291946.png)
![Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B291947.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B291948.png)
![Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291949.png)
![3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291952.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291955.png)
![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291956.png)
